Indicaxanthin

Catalog No.
S1919510
CAS No.
2181-75-1
M.F
C14H16N2O6
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indicaxanthin

CAS Number

2181-75-1

Product Name

Indicaxanthin

IUPAC Name

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22)

InChI Key

RJIIQBYZGJSODH-UHFFFAOYSA-N

SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Canonical SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Antioxidant Properties

Indicaxanthin exhibits strong antioxidant activity. Studies have shown its protective effects against oxidative damage in red blood cells of patients with β-thalassemia. The compound enhances the cells' resistance to hemolysis, preventing lipid and hemoglobin oxidation. This suggests its potential role in managing oxidative stress-related disorders.

[^2]: Tesoriere et al., 2006. Spectrophotometric and electrochemical behavior of indicaxanthin, a natural pigment from Opuntia ficus-indica fruits: )

Anti-inflammatory Effects

Research indicates that indicaxanthin possesses significant anti-inflammatory properties. Studies in rat models have demonstrated its ability to reduce exudate volume, leukocyte recruitment, and the release of inflammatory mediators like prostaglandin E2 and nitric oxide. These findings suggest its potential application in preventing and managing inflammation-based disorders.

[^1]: Allegra et al., 2014. Indicaxanthin, a betalain with anti-inflammatory activity:

Neurological Applications

Emerging research suggests a potential role for indicaxanthin in neurological health. The compound has been shown to cross the blood-brain barrier in rats and modulate neuronal bioelectric activity in the hippocampus, indicating its potential as a natural neuromodulatory agent. Further studies are needed to explore its applications in neurological disorders.

[^1]: Allegra et al., 2015. In vivo electrophysiological effects of indicaxanthin, a betalain with antioxidant properties:

Anticancer Potential

[^2]: Benchchem. Buy Indicaxanthin

, including:

  • Oxidation: Indicaxanthin can be oxidized to form different oxidation products, utilizing reagents such as hydrogen peroxide and potassium permanganate.
  • Reduction: Although less common than oxidation, reduction reactions can occur with reducing agents like sodium borohydride.
  • Substitution: Indicaxanthin can undergo substitution reactions where specific functional groups are replaced under certain conditions .

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to various oxidized derivatives, while substitution reactions can yield a range of substituted compounds.

Indicaxanthin exhibits a range of biological activities that suggest its potential therapeutic applications:

  • Antioxidant Activity: It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases.
  • Anti-inflammatory Effects: Indicaxanthin has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the release of pro-inflammatory mediators such as interleukin-6 and nitric oxide .
  • Cell Growth Regulation: Studies suggest that indicaxanthin may modulate cellular pathways that control growth and longevity, potentially offering protective effects against cancer .

Indicaxanthin can be synthesized through both natural extraction and chemical synthesis:

  • Natural Extraction: The primary method involves extracting indicaxanthin from cactus pear fruits. This process typically includes maceration, filtration, and purification steps to isolate the pigment .
  • Chemical Synthesis: A common synthetic route includes the condensation of betalamic acid with amino acids or amines under mild acidic conditions. This reaction requires precise control of temperature and pH to achieve the desired product .

Indicaxanthin has diverse applications across various fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue and safety profile.
  • Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.
  • Nutraceuticals: Investigated for potential health benefits related to oxidative stress and inflammation .

Research indicates that indicaxanthin interacts with lipid systems and proteins within biological membranes. It binds to low-density lipoproteins (LDL), enhancing their resistance to oxidation. This interaction suggests a role in cardiovascular health by potentially reducing LDL oxidation in vivo after dietary intake . Additionally, studies demonstrate that indicaxanthin can modulate cellular responses to oxidative stress by influencing signaling pathways associated with inflammation and cell survival .

Similar Compounds: Comparison with Other Compounds

Indicaxanthin shares structural similarities with other plant pigments, particularly within the betalain family. Here are some comparable compounds:

CompoundSourceUnique Properties
BetaninBeetsKnown for its red color, primarily used as a food dye.
Beta vulgarisBeetrootExhibits antioxidant properties but is less stable than indicaxanthin.
BetacyaninVarious plantsSimilar structure but primarily red in color; less studied for health benefits.

Indicaxanthin's uniqueness lies in its specific antioxidant capabilities and its ability to modulate inflammatory pathways more effectively than some other betalains, making it a subject of interest for further research into its health-promoting properties .

Physical Description

Solid

XLogP3

0.4

Melting Point

160-162°C

Dates

Modify: 2024-04-14

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